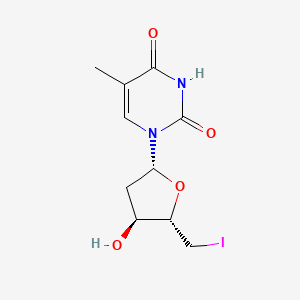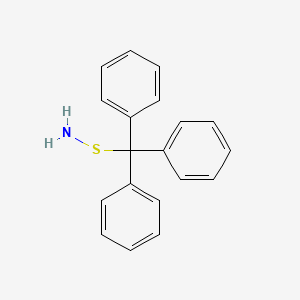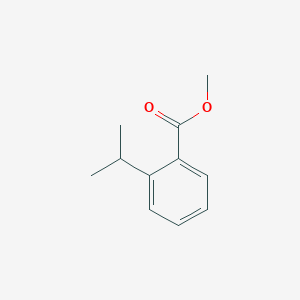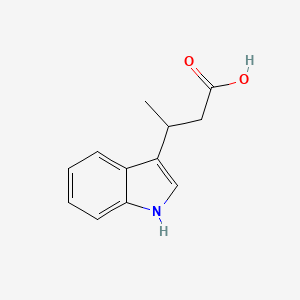
3-(1H-indol-3-yl)butanoic acid
Vue d'ensemble
Description
3-(1H-indol-3-yl)butanoic acid, also known as Indole-3-butyric acid (IBA), is a plant hormone in the auxin family . It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants .
Synthesis Analysis
The synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives has been reported in the literature . The process involves a one-pot synthesis in ionic liquid .
Molecular Structure Analysis
The molecular formula of 3-(1H-indol-3-yl)butanoic acid is C12H13NO2 . The molecular weight is 203.24 . The structure of this compound includes an indole moiety that carries an alkyl chain at the 3-position .
Chemical Reactions Analysis
As a plant hormone, IBA is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants . It is also used in plant tissue culture to initiate root formation in vitro in a procedure called micropropagation .
Physical And Chemical Properties Analysis
3-(1H-indol-3-yl)butanoic acid is a white to light-yellow crystalline solid . It melts at 125 °C in atmospheric pressure and decomposes before boiling . The density of the compound is 1.252 g/cm3 .
Applications De Recherche Scientifique
Plant Tissue Culture and Micropropagation
3-(1H-indol-3-yl)butanoic acid, commonly known as Indole-3-butyric acid (IBA), is widely used in plant tissue culture to initiate root formation in vitro during a process called micropropagation. This technique involves using small samples of plants, known as explants, to induce the growth of differentiated or undifferentiated cells .
Auxin-Family Plant Hormone
IBA functions as an auxin-family plant hormone (phytohormone) and is considered a precursor of indole-3-acetic acid (IAA), the most abundant auxin naturally occurring in plants. IAA is responsible for generating the majority of auxin effects in intact plants and is known for its potency .
Biological and Clinical Applications
Derivatives of indole, including IBA, have diverse biological and clinical applications due to their pharmacological activity. These derivatives are produced by the degradation of tryptophan in higher plants and have been summarized for their importance in various pharmacological activities .
Cancer Treatment and Microbial Inhibition
Indole derivatives, both natural and synthetic, have been increasingly studied for their application as biologically active compounds in treating cancer cells and inhibiting microbes. They show various biologically vital properties that are beneficial for different types of disorders in the human body .
Antiviral Properties
A compound structurally related to 3-(1H-indol-3-yl)butanoic acid was isolated from an acid fungal strain and showed significant protection against H1N1 virus-induced cytopathic effects, highlighting the potential antiviral properties of indole derivatives .
Safety And Hazards
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(6-12(14)15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTJMKYSKNYTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297929 | |
| Record name | 3-(1H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)butanoic acid | |
CAS RN |
3569-20-8 | |
| Record name | 3569-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

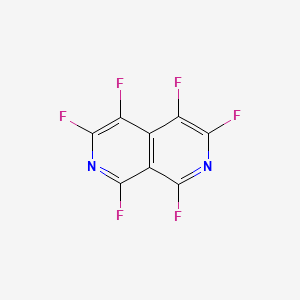
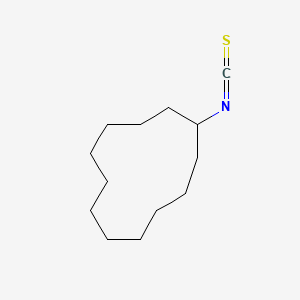

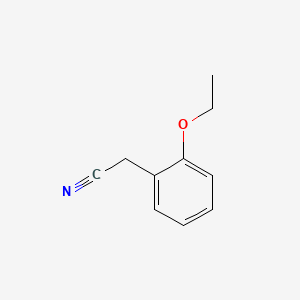
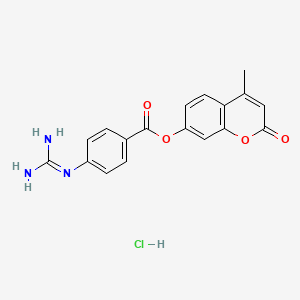
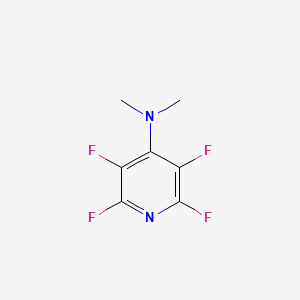
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)

